5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-3-5-10(6-4-8)7-16-12(14)11(13(17)18)9(2)15-16/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKFCRWXEHRGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under controlled conditions. One common method involves the use of phosphoryl chloride and dimethylformamide, followed by heating under reflux . The reaction mixture is then cooled and poured into ice-cold water to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Anti-inflammatory Properties : The compound has shown anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Antimicrobial Activity : There is growing evidence supporting the antimicrobial properties of pyrazole compounds. The synthesis of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid has been linked to enhanced antibacterial activity against various pathogens, making it a potential lead compound for antibiotic development .
Agricultural Applications
Pesticide Development : The unique structure of this pyrazole derivative allows for its use in developing new pesticides. Studies have shown that certain pyrazole compounds exhibit herbicidal and insecticidal activities, which can be harnessed to create more effective agricultural chemicals .
Materials Science
Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. The compound can serve as a functional monomer in the synthesis of smart materials with specific thermal and mechanical properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- CAS No.: 926205-49-4
- Molecular Formula: C₁₃H₁₃ClN₂O₂ (calculated based on structural analysis; discrepancies noted in )
- Molecular Weight : 276.71 g/mol
- Structure : A pyrazole core substituted at positions 1, 3, 4, and 5 with a (4-methylbenzyl) group, methyl, carboxylic acid, and chlorine, respectively.
- Oxidation of pyrazole-4-carbaldehydes to carboxylic acids using KMnO₄ under microwave irradiation.
- Acid chloride formation via treatment with SOCl₂.
Properties :
- Physical State : Solid (inferred from storage conditions in ).
- Applications : Pyrazolecarboxylic acids are intermediates in agrochemical and pharmaceutical synthesis, often modified into amides or esters for enhanced bioactivity.
Structural and Functional Group Variations
Table 1: Substituent Comparison of Pyrazolecarboxylic Acid Derivatives
Key Observations:
- Chlorine Placement : Chlorine at position 5 (target compound) vs. position 3 () alters electronic effects, influencing reactivity and binding affinity.
Physicochemical Properties
Table 2: Physical Property Comparison
Key Observations:
- Melting Points : Higher melting points (e.g., 230–231°C) correlate with stronger intermolecular forces (e.g., hydrogen bonding from carboxylic acid groups).
- Solubility : All compounds exhibit low water solubility, typical of aromatic carboxylic acids.
Table 3: Bioactivity Data
Key Observations:
Biological Activity
5-Chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article synthesizes diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN2O2
- Molecular Weight : 252.70 g/mol
- CAS Number : 1266615-39-7
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole derivatives with various aryl groups through nucleophilic substitution. The presence of the chloro group enhances reactivity, allowing for the formation of diverse derivatives that may exhibit varied biological activities.
Anticancer Properties
Research indicates that pyrazole derivatives, including 5-chloro-3-methyl-1H-pyrazoles, possess notable anticancer properties. A study evaluating various pyrazole compounds demonstrated that several derivatives exhibited cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from pyrazole structures showed IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant growth inhibition compared to non-cancerous cells .
The mechanism through which these compounds exert their anticancer effects often involves:
- Microtubule Destabilization : Certain pyrazole derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, specific compounds demonstrated a reduction in microtubule assembly activity by up to 52% at concentrations of 20 μM .
- Caspase Activation : Apoptosis studies revealed that selected pyrazole compounds could enhance caspase-3 activity significantly, suggesting a pathway for inducing programmed cell death in malignant cells .
Other Biological Activities
Beyond anticancer properties, pyrazole derivatives are also being explored for:
- Antibacterial Activity : Some studies have reported antibacterial effects against various strains, indicating potential as therapeutic agents against infections .
- Anti-inflammatory Effects : Research has highlighted anti-inflammatory properties in certain pyrazole derivatives, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
